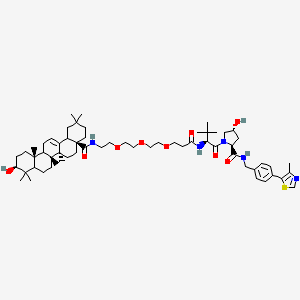
PROTAC Hemagglutinin Degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC Hemagglutinin Degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade hemagglutinin proteins. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technology has gained significant attention for its potential to target and degrade proteins that are otherwise considered “undruggable” by traditional small-molecule inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Hemagglutinin Degrader-1 involves the conjugation of a ligand that binds to hemagglutinin with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The hemagglutinin-binding ligand and the E3 ligase-binding ligand are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A suitable linker is synthesized and attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and catalysts are optimized for large-scale production.
Purification: The final product is purified using techniques such as chromatography and recrystallization to achieve the desired purity
Análisis De Reacciones Químicas
Types of Reactions
PROTAC Hemagglutinin Degrader-1 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the target hemagglutinin protein, facilitated by the recruited E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the hemagglutinin protein is recognized and degraded by the proteasome
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase: The E3 ligase is a crucial component that facilitates the ubiquitination process.
Proteasome Inhibitors: In some studies, proteasome inhibitors are used to confirm the degradation pathway
Major Products
The major product of these reactions is the degraded fragments of the hemagglutinin protein, which are subsequently processed and eliminated by the cell .
Aplicaciones Científicas De Investigación
PROTAC Hemagglutinin Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of hemagglutinin in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in diseases where hemagglutinin plays a critical role, such as certain viral infections.
Industry: Utilized in the development of new therapeutic strategies and drug discovery
Mecanismo De Acción
The mechanism of action of PROTAC Hemagglutinin Degrader-1 involves the following steps:
Binding: The PROTAC molecule binds to the hemagglutinin protein and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase ubiquitinates the hemagglutinin protein, tagging it for degradation.
Degradation: The ubiquitinated hemagglutinin is recognized and degraded by the proteasome, leading to a reduction in hemagglutinin levels .
Comparación Con Compuestos Similares
PROTAC Hemagglutinin Degrader-1 can be compared with other similar PROTAC compounds, such as:
PROTAC EZH2 Degrader-1: Targets the EZH2 protein and has shown potential in overcoming drug resistance in cancer.
PROTAC CDK12/13 Degrader: Selectively degrades CDK12 and CDK13, offering a novel therapeutic approach for triple-negative breast cancer.
PROTAC ARV-110: Targets the androgen receptor and is being investigated for the treatment of prostate cancer.
Each of these compounds shares the common mechanism of targeted protein degradation but differs in their target proteins and therapeutic applications, highlighting the versatility and potential of PROTAC technology .
Propiedades
Fórmula molecular |
C61H93N5O9S |
|---|---|
Peso molecular |
1072.5 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[[(4aS,6aS,6bR,10S,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H93N5O9S/c1-39-50(76-38-64-39)41-14-12-40(13-15-41)36-63-52(70)45-34-42(67)37-66(45)53(71)51(55(2,3)4)65-49(69)20-28-73-30-32-75-33-31-74-29-27-62-54(72)61-25-23-56(5,6)35-44(61)43-16-17-47-58(9)21-19-48(68)57(7,8)46(58)18-22-60(47,11)59(43,10)24-26-61/h12-16,38,42,44-48,51,67-68H,17-37H2,1-11H3,(H,62,72)(H,63,70)(H,65,69)/t42-,44?,45+,46?,47?,48+,51-,58+,59-,60-,61+/m1/s1 |
Clave InChI |
GTMVLEBKSVQAQY-ILZWUNRDSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O)C)C)C4CC(CC5)(C)C)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)O)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


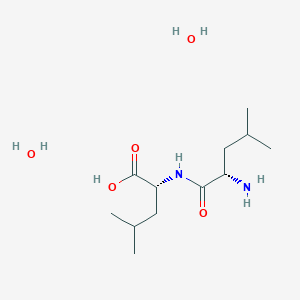

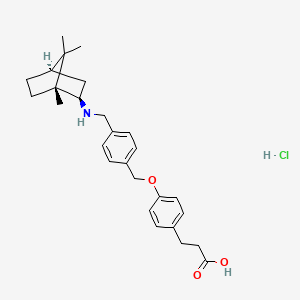
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
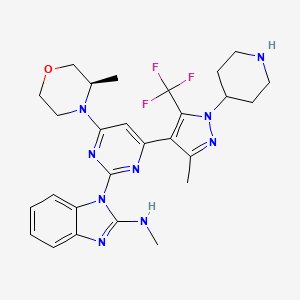
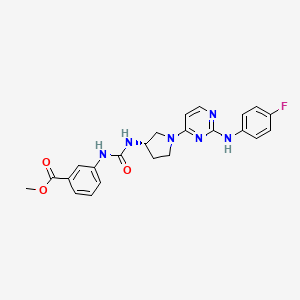
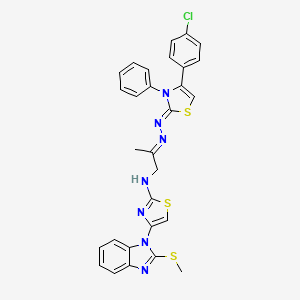

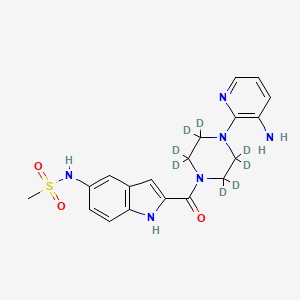
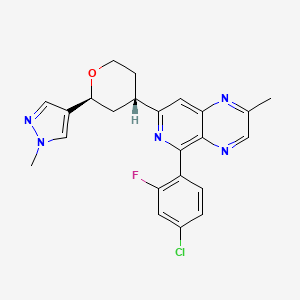
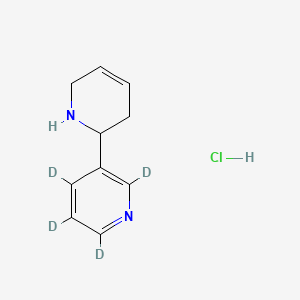

![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

